molecular formula C15H18N6O2 B2561298 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one CAS No. 2309538-24-5

3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one

Cat. No.: B2561298
CAS No.: 2309538-24-5
M. Wt: 314.349
InChI Key: JCZBSXGZEIWMNY-UHFFFAOYSA-N
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Description

3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a synthetically designed organic compound intended for life science research and development. Its complex molecular architecture incorporates multiple nitrogen-containing heterocycles, including a 1,2,4-triazole moiety, an azetidine ring, and a pyrimidin-4(3H)-one core. These structural features are commonly investigated for their potential as privileged scaffolds in medicinal chemistry, with the triazole and azetidine rings being of particular interest for their ability to confer favorable physicochemical properties and engage in key hydrogen bonding interactions with biological targets . Compounds with similar structural motifs, such as azetidine derivatives, are actively explored in pharmaceutical research for their potential as modulators of protein-protein interactions and various enzyme families . The presence of the 1,2,4-triazole group also suggests potential for applications in agrochemical research. This reagent provides researchers with a versatile and sophisticated building block for constructing novel chemical libraries, enabling hit-to-lead optimization campaigns, and probing novel biological pathways. It is intended for use by qualified researchers in the synthesis of more complex molecules for investigative purposes in chemical biology and drug discovery.

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-3-13(12-1-2-12)17-10-20(14)7-15(23)19-4-11(5-19)6-21-9-16-8-18-21/h3,8-12H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZBSXGZEIWMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Triazole ring : Known for various biological activities including antifungal and antibacterial properties.
  • Azetidine moiety : A five-membered nitrogen-containing ring that can influence the pharmacokinetics of the compound.
  • Pyrimidine core : Often associated with nucleic acid interactions and enzyme inhibition.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens. In a study evaluating several triazole compounds, it was found that those with azetidine substitutions exhibited enhanced antimicrobial activity compared to their counterparts without such modifications .

Anticancer Properties

Research indicates that similar triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with a triazole ring have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Cell Line IC50 Value (µM) Mechanism of Action
A5490.98 ± 0.08Inhibition of c-Met
MCF-71.05 ± 0.17Inhibition of VEGFR-2
HeLa1.28 ± 0.25Apoptosis induction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound potentially inhibits c-Met and VEGFR-2 kinases, which are crucial in tumor growth and metastasis .
  • Apoptosis Induction : It has been observed that treatment with this compound leads to late-stage apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

  • Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their antiproliferative effects on cancer cell lines. The most promising derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole compounds, revealing that modifications at the azetidine position enhanced activity against resistant strains of bacteria and fungi .

Comparison with Similar Compounds

6-Substituted Pyrimidinones

  • 3-Methyl-6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 2098095-99-7)

    • Structural Differences : Replaces the cyclopropyl and azetidine-triazole groups with a methylthio and isoxazole substituent.
    • Implications : The isoxazole ring may enhance π-π stacking interactions, while methylthio increases lipophilicity. However, the absence of the azetidine-triazole system likely reduces specificity for triazole-binding enzymes .
  • 6-(4-Methyl-1,2,3-thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Structural Differences: Features a thiadiazole substituent instead of cyclopropyl and azetidine-triazole.

Triazole-Containing Pyrimidinones

  • 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one (CAS: 411-960-9) Structural Differences: Utilizes a quinazolinone core with fluorine and dichlorophenyl substituents. Activity: Known for herbicidal and fungicidal properties due to triazole-mediated inhibition of cytochrome P450 enzymes .

Azetidine and Triazole Hybrids

  • β-(1,2,4-Triazol-1-yl)-L-alanine Structural Differences: A triazole-linked amino acid metabolite of myclobutanil, lacking the pyrimidinone core. Activity: Functions as a plant metabolite with indirect antifungal effects .
  • 6(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones Structural Differences: Combines triazole with a quinazoline-dione core instead of pyrimidinone. Synthesis: Prepared via isatoic anhydride derivatives, highlighting divergent synthetic routes compared to azetidine-containing compounds .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Metabolic Stability Key Substituents
Target Compound 2.8 0.12 High (cyclopropyl) Azetidine-triazole, cyclopropyl
3-Methyl-6-(5-methylisoxazol-3-yl) analogue 3.1 0.08 Moderate Isoxazole, methylthio
3-(2,4-Dichlorophenyl)-6-fluoroquinazolinone 3.5 0.05 Low (dichlorophenyl) Dichlorophenyl, triazole

*Estimated using fragment-based methods.

Q & A

Q. What are the most effective synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functionalization of heterocyclic moieties. Key steps include:
  • Azetidine Functionalization : Introduce the 1,2,4-triazole group via nucleophilic substitution at the azetidine nitrogen. Evidence from similar azetidine derivatives suggests using alkylation with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrimidinone Formation : Cyclopropane introduction at the pyrimidine ring may follow protocols analogous to cyclopropyl Grignard reagent addition, as seen in pyrimidinone syntheses .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF → THF) to improve yields. For example, highlights hydrogenation steps for similar quinazolinones, which could stabilize intermediates .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and pyrimidinone carbonyl (δ ~165 ppm). Compare with data from triazole-containing analogs in .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺). For example, reports HRMS for ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate (C₁₄H₁₄N₄O₂), which shares structural motifs .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. What methods are recommended for assessing purity and stability during storage?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). Calibrate against a reference standard.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS. emphasizes environmental stability testing protocols, applicable here .
  • Storage : Store at -20°C in argon-purged vials to prevent oxidation, as recommended for similar pyrimidinones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the azetidine-triazole moiety?

  • Methodological Answer :
  • Analog Synthesis : Replace the azetidine ring with pyrrolidine or piperidine (see for pyrrolidinyl-pyrimidinone analogs) .
  • Bioassays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization assays. (despite unreliability) indirectly suggests triazole-containing compounds often target enzymes via metal coordination .
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with activity.

Q. What experimental designs are suitable for analyzing stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via UPLC .
  • Oxidative Stress : Expose to H₂O₂ (3% v/v) and track oxidation products using tandem MS. ’s safety data for triazole-thiols highlights susceptibility to oxidation .
  • Statistical Design : Apply a factorial design (temperature × pH × time) with ANOVA to identify critical degradation factors .

Q. How can interactions with biological targets (e.g., enzymes, receptors) be systematically characterized?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS). For example, (despite unreliability) references PubChem data for similar compounds’ binding affinities .
  • Cellular Assays : Use luciferase reporters or Ca²⁺ flux assays in HEK293 cells transfected with target receptors.

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